

# Application Notes and Protocols for Rebaudioside I in Food Formulations

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## Compound of Interest

Compound Name: Rebaudioside I

Cat. No.: B3027040

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## Introduction

**Rebaudioside I** (Reb I) is a minor steviol glycoside naturally found in the leaves of the *Stevia rebaudiana* Bertoni plant. As a high-intensity, zero-calorie sweetener, it presents a promising alternative to sugar and other artificial sweeteners in a variety of food and beverage applications. These application notes provide detailed information on the properties, sensory profile, and use of Reb I in food formulations, along with experimental protocols for its evaluation. Reb I has been determined to be Generally Recognized as Safe (GRAS) for use as a general-purpose sweetener in foods by the U.S. Food and Drug Administration (FDA)[1].

## Physicochemical Properties

**Rebaudioside I** is a diterpene glycoside with a steviol backbone, characterized by the presence of five glucose units.[1] Like other steviol glycosides, Reb I is heat-stable and pH-stable, making it suitable for a wide range of food processing conditions[2].

## Solubility

The solubility of steviol glycosides is influenced by the solvent, temperature, and the presence of other solutes. While specific quantitative data for **Rebaudioside I** is limited, data for other steviol glycosides like Rebaudioside A can provide valuable insights. Rebaudioside A has been reported to be poorly soluble in both water and ethanol alone, but solvent mixtures and

increased temperatures can significantly enhance its solubility[3][4]. For instance, a highly soluble form of Rebaudioside A has been developed with a solubility of about 25 grams per 100 grams of water at 24°C[5]. It can be inferred that Reb I would exhibit similar solubility characteristics.

Table 1: Solubility of Steviol Glycosides (Rebaudioside A as a proxy for **Rebaudioside I**)

Solvent	Temperature (°C)	Solubility (g/L)
Water	25	~1.3[4]
Ethanol	25	Low[3]
Ethanol:Water (30:70)	5	146.6
Ethanol:Water (30:70)	50	>400
Ethanol:Water (70:30)	5	95.9
Ethanol:Water (70:30)	50	214.9

Data for Rebaudioside A from a study on the solubility of stevioside and rebaudioside A. This data is used as a proxy due to the limited availability of specific data for **Rebaudioside I**.

## Stability

Steviol glycosides are generally stable under a wide range of processing and storage conditions. Studies on stevioside and Rebaudioside A have shown good stability in carbonated beverages during long-term storage[6][7]. They are also stable to heat treatment, with significant degradation only observed at temperatures exceeding 140°C[2]. The stability of steviol glycosides can be affected by pH, with greater degradation observed under strongly acidic conditions (pH < 2)[2].

## Sensory Properties

The sensory profile of steviol glycosides is a critical factor in their application. While specific sensory data for **Rebaudioside I** is not as abundant as for other rebaudiosides, it is generally characterized as having a clean, sweet taste with reduced bitterness and licorice aftertaste

compared to stevioside and Rebaudioside A[8]. The sweetness intensity of steviol glycosides is concentration-dependent.

Table 2: Comparative Sensory Profile of Major Steviol Glycosides

Steviol Glycoside	Relative Sweetness to Sucrose	Bitterness Profile	Key Sensory Attributes
Stevioside	250-300x	Significant bitter aftertaste[8]	Lingering sweetness
Rebaudioside A	300-400x	Less bitter than stevioside[8]	Clean sweet taste, slight bitterness
Rebaudioside D	High	Low bitterness[9][10][11]	Sugar-like taste, creamy, milky[10]
Rebaudioside M	High	Very low bitterness[9][10][11]	Cleanest sweet taste, minimal aftertaste[9][10][11]
Rebaudioside I	High (inferred)	Low (inferred)	Expected to have a favorable taste profile with reduced off-notes.

## Application in Food Formulations

**Rebaudioside I** can be utilized in a wide array of food and beverage products, including:

- **Beverages:** Carbonated soft drinks, juices, flavored waters, and teas.
- **Dairy Products:** Yogurt, ice cream, and flavored milk.
- **Bakery Products:** Cakes, cookies, and muffins.
- **Confectionery:** Candies, chocolates, and chewing gum.
- **Tabletop Sweeteners:** As a standalone sweetener or in blends.

## Experimental Protocols

### Protocol 1: Sensory Evaluation of Rebaudioside I in a Beverage Model

Objective: To determine the sensory profile and sweetness intensity of **Rebaudioside I** in a model beverage system compared to sucrose and other steviol glycosides.

Materials:

- **Rebaudioside I** ( $\geq 95\%$  purity)
- Sucrose (analytical grade)
- Other steviol glycosides for comparison (e.g., Reb A, Reb D, Reb M)
- Citric acid
- Sodium citrate
- Deionized water
- Sensory evaluation booths
- Computerized sensory data collection system

Methodology:

- Panelist Selection and Training:
  - Recruit 10-12 panelists with prior experience in sensory evaluation of sweeteners.
  - Train panelists on the specific attributes to be evaluated: sweetness intensity, bitterness, licorice aftertaste, and overall liking.
  - Familiarize panelists with the rating scale (e.g., a 15-cm line scale anchored with "not sweet" to "extremely sweet").
- Sample Preparation:

- Prepare a base beverage solution (e.g., 0.1% citric acid and 0.05% sodium citrate in deionized water, pH 3.2).
- Prepare a series of sucrose solutions in the base beverage (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.
- Prepare solutions of **Rebaudioside I** and other steviol glycosides in the base beverage at concentrations determined to be equi-sweet to a target sucrose concentration (e.g., 8% sucrose). Preliminary testing may be required to determine these concentrations.
- Sensory Evaluation Procedure:
  - Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
  - Present samples monadically in a randomized order, with each sample coded with a three-digit number.
  - Instruct panelists to rinse their mouths with deionized water between samples.
  - Ask panelists to rate the intensity of sweetness, bitterness, and licorice aftertaste for each sample on the provided scale.
  - Collect data using a computerized sensory data collection system.
- Data Analysis:
  - Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
  - Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.

## Protocol 2: Stability Testing of Rebaudioside I in a Carbonated Beverage

Objective: To evaluate the stability of **Rebaudioside I** in a carbonated beverage under accelerated storage conditions.

#### Materials:

- **Rebaudioside I** ( $\geq 95\%$  purity)
- Carbonated water
- Citric acid
- Sodium benzoate (preservative)
- Flavoring agents (optional)
- Glass bottles with screw caps
- Environmental chamber
- High-Performance Liquid Chromatography (HPLC) system

#### Methodology:

- Beverage Formulation:
  - Prepare a model carbonated beverage by dissolving citric acid, sodium benzoate, and **Rebaudioside I** in carbonated water. A typical formulation might be:
    - **Rebaudioside I**: 0.05% (w/v)
    - Citric acid: 0.15% (w/v)
    - Sodium benzoate: 0.02% (w/v)
  - Fill the beverage into glass bottles, leaving minimal headspace, and seal tightly.
- Storage Conditions:
  - Store the bottled beverages in an environmental chamber at an accelerated temperature (e.g., 35°C).
  - Include a control set of samples stored at a lower temperature (e.g., 4°C).

- Sampling and Analysis:
  - Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, and 12 weeks).
  - Degas the samples before analysis.
  - Quantify the concentration of **Rebaudioside I** in each sample using a validated HPLC method (see Protocol 3).
- Data Analysis:
  - Plot the concentration of **Rebaudioside I** as a function of storage time.
  - Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.

## Protocol 3: Quantification of Rebaudioside I by High-Performance Liquid Chromatography (HPLC)

Objective: To develop and validate an HPLC method for the quantification of **Rebaudioside I** in food matrices.

Materials:

- **Rebaudioside I** standard ( $\geq 98\%$  purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or other suitable buffer components)
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ )

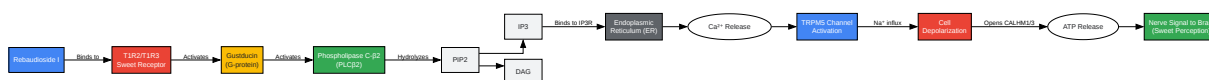
Methodology:

- Chromatographic Conditions:
  - Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 10 mM sodium phosphate buffer, pH 2.6) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 80% over 15-20 minutes.[\[12\]](#)
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 40°C.
  - Detection Wavelength: 210 nm.
- Standard Preparation:
  - Prepare a stock solution of **Rebaudioside I** (e.g., 1000 µg/mL) in the mobile phase.
  - Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.
- Sample Preparation:
  - Liquid Samples (e.g., beverages): Degas and filter through a 0.45 µm syringe filter. Dilute with the mobile phase if necessary.
  - Solid Samples (e.g., baked goods): Homogenize a known weight of the sample. Extract with a suitable solvent (e.g., ethanol:water mixture) using sonication or shaking. Centrifuge and filter the extract. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.
- Analysis and Quantification:
  - Inject the standards and samples into the HPLC system.
  - Construct a calibration curve by plotting the peak area of the **Rebaudioside I** standard against its concentration.
  - Determine the concentration of **Rebaudioside I** in the samples by comparing their peak areas to the calibration curve.

# Signaling Pathways and Experimental Workflows

## Sweet Taste Perception Pathway

The sweet taste of steviol glycosides is primarily mediated by the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.

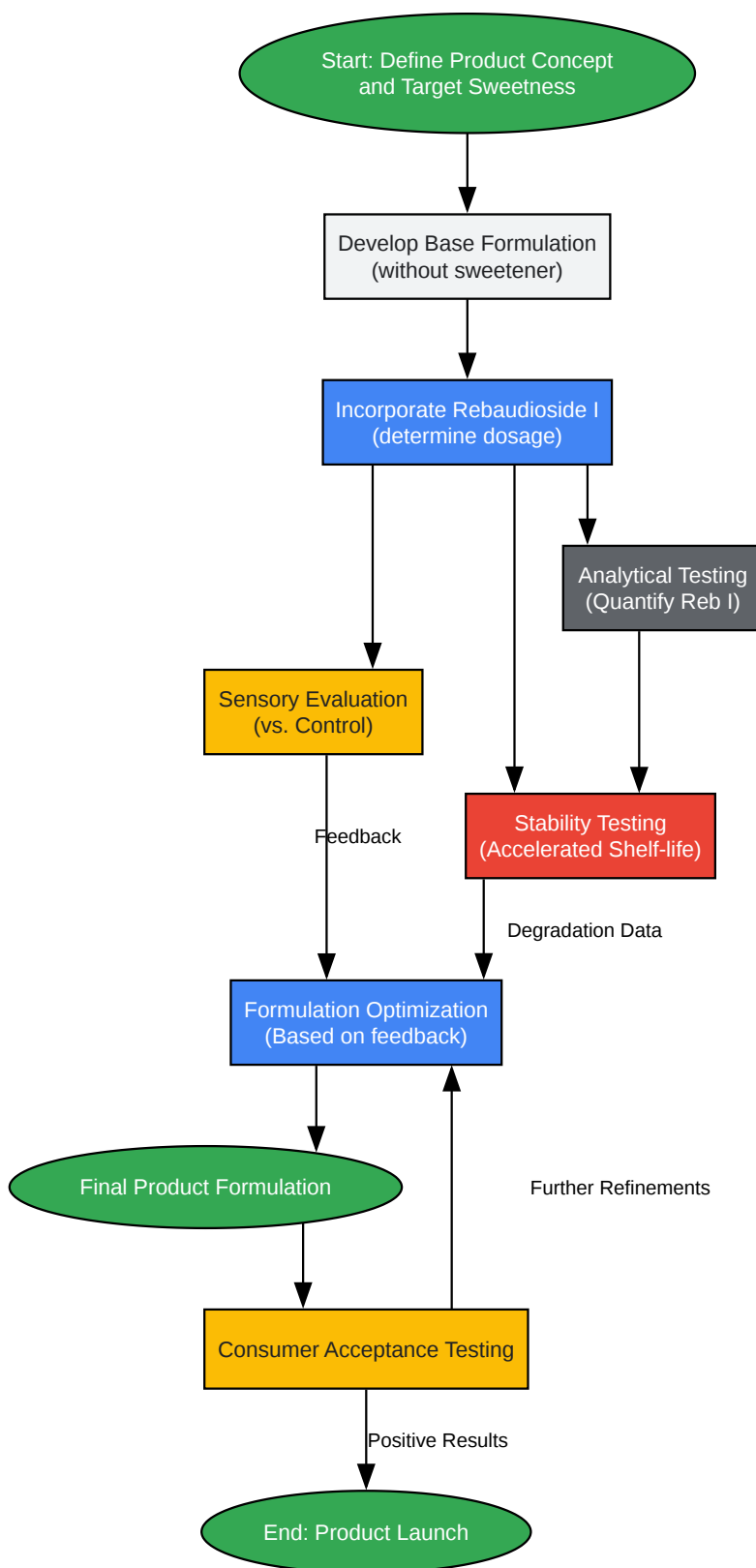


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Caption: Sweet taste signaling pathway for **Rebaudioside I**.

## Experimental Workflow for Food Application Development

The following workflow outlines the key steps for incorporating and evaluating **Rebaudioside I** in a new food product.



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Caption: Experimental workflow for developing a food product with **Rebaudioside I**.

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